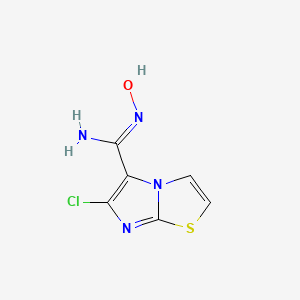
Imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy- is a compound belonging to the imidazo[2,1-b]thiazole family. This class of compounds has garnered significant interest due to their diverse biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy- typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide and imidazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include steps such as purification through crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[2,1-b]thiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Explored for its anticancer properties, showing activity against lung cancer cells.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It targets key enzymes and proteins involved in cellular processes.
Pathways Involved: The compound may induce cell cycle arrest and apoptosis in cancer cells by interacting with specific molecular pathways.
Comparison with Similar Compounds
Imidazo(2,1-b)thiazole-5-carboximidamide, 6-chloro-N-hydroxy- can be compared with other similar compounds in the imidazo[2,1-b]thiazole family:
Imidazo[2,1-b]thiazole-5-carboxamide: Known for its anti-tuberculosis activity.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Studied for their anticancer properties.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .
Properties
CAS No. |
120107-56-4 |
|---|---|
Molecular Formula |
C6H5ClN4OS |
Molecular Weight |
216.65 g/mol |
IUPAC Name |
6-chloro-N'-hydroxyimidazo[2,1-b][1,3]thiazole-5-carboximidamide |
InChI |
InChI=1S/C6H5ClN4OS/c7-4-3(5(8)10-12)11-1-2-13-6(11)9-4/h1-2,12H,(H2,8,10) |
InChI Key |
FOFGRDNGIBPLFM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC2=NC(=C(N21)/C(=N/O)/N)Cl |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C(=NO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















